1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is known for its potential biological activities and is often explored in medicinal chemistry for its role as a scaffold in drug design. It is a solid substance with a white crystalline appearance and is weakly acidic, reacting with bases to form salts .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these pathways .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s known that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid may interact with these receptors and potentially other biomolecules.
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of these cells . These findings suggest that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that pyrrolopyridine derivatives can inhibit FGFR signaling pathway . This pathway plays an essential role in various types of tumors and is associated with the progression and development of several cancers .
Temporal Effects in Laboratory Settings
It is known that pyrrolopyridine derivatives can exhibit potent FGFR inhibitory activity .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically involve the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid and sulfuric acid.
Bromination and Iodination: Halogenation reactions using bromine or iodine.
Substitution Reactions: Reactions with Mannich bases predominantly at the 3-position.
Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, and iodine
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared to other heterocyclic compounds such as:
- 1H-Pyrrolo[3,2-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound that belongs to the pyrrolo[2,3-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Pharmacological Properties
The biological activities of this compound and its derivatives have been explored in several contexts, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h has shown IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent. This compound not only inhibits cell proliferation but also induces apoptosis in breast cancer cells (4T1) and significantly reduces their migration and invasion capabilities .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have been documented. These compounds can modulate inflammatory pathways and have shown effectiveness in reducing inflammatory markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives. They have been shown to exert protective effects against neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant properties. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Variations in substituents on the pyrrole or pyridine rings can lead to significant changes in potency and selectivity for biological targets. For example, modifications that enhance lipophilicity or alter electronic properties can improve receptor binding affinity and cellular uptake.
Case Studies
Several case studies illustrate the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h was identified as a lead compound with low toxicity and high efficacy against cancer cell lines.
- Neuroprotection in Animal Models : In vivo studies demonstrated that certain derivatives could reduce oxidative stress markers in rodent models of neurodegeneration, suggesting potential therapeutic applications for cognitive disorders.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Activity Type | Compound | IC50 Values (nM) | Mechanism of Action |
---|---|---|---|
Anticancer | 4h | FGFR1: 7 | Inhibition of FGFR signaling pathways |
FGFR2: 9 | Induction of apoptosis in cancer cells | ||
Anti-inflammatory | Various | Not specified | Inhibition of COX and LOX enzymes |
Neuroprotective | Various | Not specified | Modulation of neurotransmitter levels |
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156270-06-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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